双(2-吡啶基甲基)胺

描述

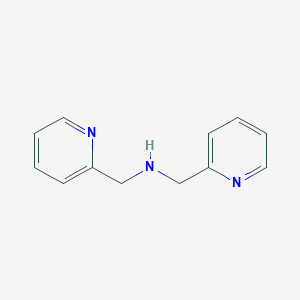

2,2'-Dipicolylamine, also known as 2,2'-Dipicolylamine, is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Dipicolylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dipicolylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dipicolylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构测定

双(2-吡啶基甲基)胺用于重新测定晶体结构。 例如,它已被用于重新测定氯化钯(II)氯化物一水合物的晶体结构 .

喹啉衍生物的合成

该化合物已被用于合成喹啉衍生物。 具体来说,它已被用于合成5-((双(2-吡啶基甲基)氨基)甲基)喹啉-8-醇 .

检测ZnII的化学传感器

双(2-吡啶基甲基)胺是一种众所周知的三角形配体,对ZnII具有高度选择性。 它的衍生物被用作化学传感器,用于检测生物样品中低浓度的ZnII .

双(2-吡啶基甲基氨基)链烷酸酯的合成

该化合物被用作反应物,在三乙胺存在下,使用ω-碘脂肪族羧酸酯合成双(2-吡啶基甲基氨基)链烷酸酯 .

铁配合物的合成

双(2-吡啶基甲基)胺被用作配体,通过与三氯化铁反应来合成铁配合物 .

苯直接羟基化制苯酚的催化剂

作用机制

Target of Action

Bis(pyridin-2-ylmethyl)amine, also known as 2,2’-Dipicolylamine or Bis(2-pyridylmethyl)amine, is a tridentate ligand that shows high selectivity for Zn^2+ ions . It is used to detect Zn^2+ with low concentration in biological and environmental samples .

Mode of Action

Bis(pyridin-2-ylmethyl)amine can be used as a reactant to synthesize di(2-pyridylmethylamino)alkanoic esters using ω-iodoaliphatic carboxylic esters in the presence of triethylamine . It can also be used as a ligand to synthesize iron complexes by treating with iron trichloride . These iron complexes can be used to catalyze the direct hydroxylation of benzene to phenol .

Biochemical Pathways

It is known that the compound can interact with zn^2+ ions and iron complexes, which play important roles in various biological processes .

Pharmacokinetics

It is known that the compound is partially miscible in water , which may influence its bioavailability and distribution in the body.

Result of Action

The result of Bis(pyridin-2-ylmethyl)amine’s action depends on its application. For instance, when used as a reactant in the synthesis of di(2-pyridylmethylamino)alkanoic esters, it contributes to the formation of these esters . When used as a ligand in the synthesis of iron complexes, it enables the catalysis of the direct hydroxylation of benzene to phenol .

Action Environment

The action of Bis(pyridin-2-ylmethyl)amine can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability . Additionally, the presence of other ions or compounds, such as Zn^2+ ions or iron complexes, can influence its mode of action .

生化分析

Biochemical Properties

Bis(pyridin-2-ylmethyl)amine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of platinum complexes, which have potential anticancer properties . The compound’s ability to form stable complexes with metal ions allows it to interact with various biomolecules in unique ways .

Cellular Effects

The effects of Bis(pyridin-2-ylmethyl)amine on cells are largely dependent on the specific metal complex it forms. For example, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown cytotoxic activities against human breast cancer cells (MCF-7), indicating potential for use in cancer treatment .

Molecular Mechanism

The molecular mechanism of Bis(pyridin-2-ylmethyl)amine is largely dependent on the specific metal complex it forms. For instance, in platinum complexes, Bis(pyridin-2-ylmethyl)amine acts as a ligand, binding to the platinum ion and allowing the complex to interact with biomolecules in unique ways . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Bis(pyridin-2-ylmethyl)amine over time in laboratory settings can vary depending on the specific conditions and the metal complex it forms. For instance, certain platinum complexes containing Bis(pyridin-2-ylmethyl)amine have shown stability over time, making them potential candidates for long-term studies .

Dosage Effects in Animal Models

The effects of Bis(pyridin-2-ylmethyl)amine in animal models can vary depending on the dosage and the specific metal complex it forms. Specific studies detailing the dosage effects of Bis(pyridin-2-ylmethyl)amine in animal models are currently limited .

Metabolic Pathways

Given its ability to form stable complexes with metal ions, it is possible that it could interact with various enzymes and cofactors within these pathways .

Transport and Distribution

Given its ability to form stable complexes with metal ions, it is possible that it could be transported and distributed in a manner similar to these ions .

Subcellular Localization

Given its ability to form stable complexes with metal ions, it is possible that it could localize to areas of the cell where these ions are typically found .

属性

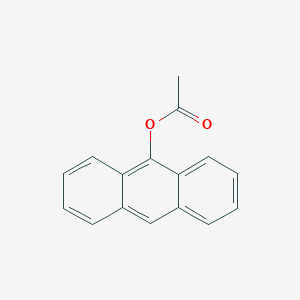

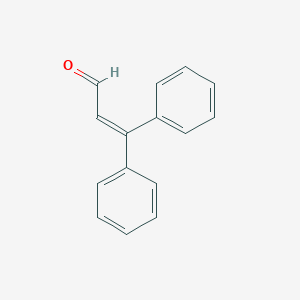

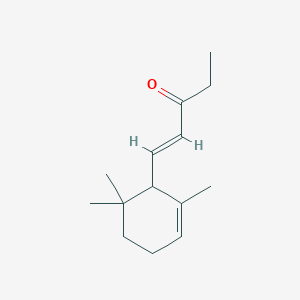

IUPAC Name |

1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQYLBVMZGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061767 | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2'-Dipicolylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1539-42-0 | |

| Record name | Bis(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine, N-(2-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-pyridylmethyl)pyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPICOLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P978WAD4KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2'-Dipicolylamine interact with metal ions?

A1: 2,2'-Dipicolylamine acts as a tridentate ligand, coordinating with metal ions like Zn(II), Cu(II), and Re(I) through its three nitrogen atoms. This forms stable complexes with varying geometries depending on the metal ion and other ligands present. [, , , , , , , ]

Q2: What is the significance of 2,2'-Dipicolylamine's affinity for phosphates in biological systems?

A2: 2,2'-Dipicolylamine-metal complexes, particularly with Zn(II), exhibit a high affinity for phosphates. This property enables them to target phosphatidylserine (PS) exposed on the outer leaflet of apoptotic and necrotic cell membranes. [, , , ] This selective targeting makes them valuable tools for imaging cell death and potentially for targeted drug delivery.

Q3: Can 2,2'-Dipicolylamine facilitate cell membrane penetration?

A3: Yes, studies have shown that conjugating octaarginine, a cell-penetrating peptide, to 2,2'-Dipicolylamine (DPA-R8) significantly enhances its membrane permeation in the presence of metal ions, particularly Ni(II). [] This is attributed to DPA's interaction with phospholipids, facilitating direct membrane penetration without relying on endocytosis.

Q4: What is the molecular formula and weight of 2,2'-Dipicolylamine?

A4: 2,2'-Dipicolylamine has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize 2,2'-Dipicolylamine and its metal complexes?

A5: Common techniques include: * NMR spectroscopy: Confirms structure, elucidates coordination modes, and studies solution behavior. [, , , ] * IR spectroscopy: Identifies functional groups and coordination bonds. [, ]* Mass spectrometry: Determines molecular weight and analyzes fragmentation patterns. [, ]* X-ray crystallography: Provides detailed three-dimensional structures of crystalline complexes. [, , , , , ]* UV-Vis and fluorescence spectroscopy: Characterize optical properties and investigate sensing mechanisms. [, , , , , , ]

Q6: How is 2,2'-Dipicolylamine used in catalysis?

A6: 2,2'-Dipicolylamine ligands, when complexed with metals like chromium, can act as catalysts for olefin oligomerization reactions, particularly ethylene trimerization and tetramerization. [] The selectivity towards specific products is influenced by factors like the metal's oxidation state, ligand structure, and reaction conditions.

Q7: How is computational chemistry employed in 2,2'-Dipicolylamine research?

A7: Computational methods, like Density Functional Theory (DFT), are used to investigate various aspects, including:* Mechanism elucidation: Understanding the catalytic cycle of ethylene trimerization/tetramerization by Cr-DPA complexes. []* Structure-activity relationships: Predicting the binding affinities of DPA derivatives with metal ions and biomolecules.* Molecular dynamics simulations: Studying the interaction of DPA-conjugates with cell membranes and their penetration mechanisms. []

Q8: How do modifications to the 2,2'-Dipicolylamine structure affect its metal binding properties?

A8: Even subtle modifications can impact metal binding. For example, replacing a 2-picolyl group in 2,2'-Dipicolylamine with a 4-picolyl group can significantly alter the Zn(II) affinity and improve the fluorescence turn-on of Zn(II)-selective sensors. []

Q9: How can 2,2'-Dipicolylamine be functionalized for conjugation to biomolecules?

A9: Various functional groups can be introduced into the DPA scaffold for bioconjugation, including:

- Alkene or alkyne groups: For click chemistry reactions with azide-modified biomolecules. [, ]

- Isothiocyanate groups: For reacting with amine groups on peptides and proteins. []

- Amide bonds: For linking DPA to various molecules like fluorescent dyes. [, , ]

Q10: What formulation strategies can be used to improve the stability and bioavailability of 2,2'-Dipicolylamine-based compounds?

A10: Strategies include:

- Conjugation to macromolecules: Like albumin, to increase circulation time and improve pharmacokinetic properties. []

- Formation of micelles: Using amphiphilic DPA derivatives to encapsulate and deliver therapeutic agents. []

Q11: What research infrastructure and resources are important for advancing 2,2'-Dipicolylamine research?

A11: Key resources include:

Q12: What are some historical milestones in 2,2'-Dipicolylamine research?

A12: Milestones include:

- Development of fluorescent sensors: Utilizing DPA's metal binding properties for biological imaging. [, , , ]

- Exploration of catalytic applications: Expanding its use in organic synthesis and material science. []

- Development of bioconjugation strategies: Enabling the creation of targeted probes and therapeutics. [, , ]

Q13: What are some examples of cross-disciplinary research involving 2,2'-Dipicolylamine?

A13: Examples include:

- Chemistry and biology: Designing DPA-based probes for imaging cell death and tracking biological processes. [, , , ]

- Chemistry and materials science: Developing DPA-metal complexes for catalytic applications and material design. []

- Chemistry and medicine: Exploring the potential of DPA conjugates as targeted therapeutics and drug delivery vehicles. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。